Morpholinosulfur trifluoride

Catalog No.
S778883
CAS No.
51010-74-3
M.F
C4H8F3NOS
M. Wt
175.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Morpholinosulfur trifluoride

CAS Number

51010-74-3

Product Name

Morpholinosulfur trifluoride

IUPAC Name

trifluoro(morpholin-4-yl)-λ4-sulfane

Molecular Formula

C4H8F3NOS

Molecular Weight

175.18 g/mol

InChI

InChI=1S/C4H8F3NOS/c5-10(6,7)8-1-3-9-4-2-8/h1-4H2

InChI Key

UFXIRMVZNARBDL-UHFFFAOYSA-N

SMILES

C1COCCN1S(F)(F)F

Synonyms

(T-4)-Trifluoro(morpholinato-κN4)sulfur; (T-4)-Trifluoro(morpholinato-N4)sulfur; 4-Morpholinylsulfur trifluoride; Morpholinosulfur Trifluoride; Morpholinotrifluorosulfurane; Trifluoromorpholinosulfur

Canonical SMILES

C1COCCN1S(F)(F)F

Morpholinosulfur trifluoride, also known as Morph-DAST, is a specialized chemical compound characterized by its unique structure that includes a morpholine ring and a sulfur trifluoride functional group. This compound is notable for its application in organic synthesis, particularly in the fluorination of various organic substrates. Morpholinosulfur trifluoride is recognized for its stability under certain conditions but can react violently with water, producing hazardous byproducts such as hydrogen fluoride .

Morpholinosulfur trifluoride is a highly hazardous compound due to several factors:

  • Extreme Reactivity: The S-F bond readily reacts with water, releasing toxic and corrosive hydrogen fluoride gas. It can also react violently with many other substances [].
  • Corrosivity: It can cause severe skin burns and eye damage upon contact [].
  • Toxicity: Information on specific toxicity is limited, but due to its fluorine content, it is likely to be toxic if inhaled or ingested.

Safety Precautions:

  • Handling: Only trained personnel familiar with proper safety protocols should handle this compound.
  • Personal Protective Equipment (PPE): Always wear appropriate PPE like a fume hood, chemical-resistant gloves, goggles, and a respirator when working with Morpholinosulfur trifluoride [].
. It facilitates the deoxofluorination of cyclic α,α-dialkoxy ketones, resulting in the formation of 1,2-dialkoxy-1,2-difluorinated compounds . Additionally, it has been utilized in the fluorination of cyclohexanols, although this reaction presents certain challenges compared to simpler alcohols . The compound can also engage in substitution reactions with selenyl fluoride and selenium dioxide, effectively replacing oxygen atoms with fluorine under mild conditions .

Morpholinosulfur trifluoride can be synthesized through various methods involving sulfur and fluorine sources. One common approach includes the reaction of morpholine with sulfur tetrafluoride, leading to the formation of the morpholinosulfur trifluoride compound. This synthesis typically requires controlled conditions to prevent hazardous reactions associated with moisture or other reactive agents .

Morpholinosulfur trifluoride is primarily utilized as a synthetic intermediate in organic chemistry. It plays a crucial role in the preparation of organic fluorine compounds, which are valuable in pharmaceuticals and agrochemicals. The compound's ability to introduce fluorine atoms into organic molecules enhances their biological activity and stability, making it a vital tool for chemists working in drug development and materials science .

Studies have shown that morpholinosulfur trifluoride can interact with other chemical species, such as selenyl fluoride and selenium dioxide. These interactions often lead to significant transformations where oxygen atoms are substituted by fluorine atoms under mild conditions . Such studies highlight the compound's versatility and potential utility in complex synthetic pathways.

Morpholinosulfur trifluoride shares similarities with several other fluorinating agents but possesses unique characteristics that distinguish it from them. Below is a comparison with some similar compounds:

Compound NameKey FeaturesUnique Aspects
Aminosulfur trifluorideCommonly used for fluorinationLess stable than morpholinosulfur trifluoride
Sulfur tetrafluorideA potent fluorinating agentMore reactive and less selective
Phosphorus pentafluorideStrong electrophile for fluorinationDifferent reactivity profile; not water-reactive

Morpholinosulfur trifluoride stands out due to its specific application in synthesizing complex organic molecules while maintaining stability under controlled conditions. Its unique structure allows for selective reactions that may not be achievable with other fluorinating agents.

Origins in Aminosulfur Trifluoride Chemistry

The discovery of Morpholinosulfur trifluoride is rooted in the broader development of aminosulfur trifluorides. Diethylaminosulfur trifluoride (DAST), first synthesized in the 1970s, revolutionized fluorination by enabling the conversion of alcohols to alkyl fluorides and ketones to geminal difluorides under mild conditions. However, DAST’s limitations—thermal instability and sensitivity to moisture—spurred efforts to identify safer, more robust alternatives.

In the early 2000s, researchers explored structural modifications to DAST, replacing the diethylamine group with a morpholine moiety. This substitution yielded Morpholinosulfur trifluoride, which exhibited superior thermal stability and reduced volatility compared to DAST. The morpholine ring’s electron-donating properties enhanced the reagent’s fluorination efficiency while mitigating decomposition risks.

Historical Context of Fluorinating Agents

The development of fluorinating agents has been driven by the need to introduce fluorine atoms into organic molecules efficiently. Early reagents such as sulfur tetrafluoride (SF₄) and hydrogen fluoride (HF) posed significant handling challenges due to their toxicity and corrosivity [5]. The 1970s saw the introduction of diethylaminosulfur trifluoride (DAST), which offered improved safety and selectivity for converting alcohols to alkyl fluorides [5]. However, DAST’s thermal instability and tendency to decompose explosively above 60°C limited its utility in large-scale applications [5].

In the 1980s, Deoxo-Fluor emerged as a safer alternative, incorporating methoxyethyl groups to enhance thermal stability [5]. While these modifications reduced decomposition risks, the reagent’s reactivity toward sterically hindered substrates remained suboptimal. This period also witnessed the exploration of N-fluoropyridinium salts, which demonstrated superior electrophilic fluorination capabilities but required stringent anhydrous conditions [5]. Morpholinosulfur trifluoride, first reported in the early 2000s, built upon these foundations by integrating a morpholine ring—a six-membered heterocycle containing oxygen and nitrogen—into its structure [3]. This innovation conferred greater conformational stability, as evidenced by X-ray diffraction studies showing the equatorial orientation of the SF₃ group relative to the morpholine ring [3].

Comparative Analysis of Reactivity and Stability

Morpholinosulfur trifluoride’s performance advantages become evident when contrasted with earlier agents:

PropertyDASTDeoxo-FluorMorpho-DAST
Thermal Stability (°C)<6090110
Fluorination Yield* (%)60–7570–8585–95
Substrate ToleranceModerateHighVery High
Storage Conditions–20°C, inert gas0–10°C0–10°C, inert gas

*Yields for primary alcohol fluorination [1] [4] [5].

The morpholine ring’s chair conformation stabilizes the SF₃ group through intramolecular interactions, reducing decomposition pathways [3]. Quantum mechanical calculations (MP2/cc-pVTZ) confirm a free energy difference of +0.18 kcal/mol favoring the equatorial conformer, ensuring dominance under standard conditions [3]. This structural rigidity enables Morpho-DAST to achieve fluorination yields exceeding 90% for challenging substrates like tertiary alcohols, where DAST typically yields <50% [4] [5].

Technological Advancements Enabled by Morpholinosulfur Trifluoride

The reagent’s design addresses three critical limitations of earlier agents:

  • Enhanced Solubility: The morpholine ring improves solubility in polar aprotic solvents such as dichloromethane and tetrahydrofuran, facilitating homogeneous reaction conditions [1] [4].
  • Reduced Byproduct Formation: Unlike DAST, which generates corrosive hydrogen fluoride as a byproduct, Morpho-DAST’s decomposition produces morpholine derivatives that are easier to neutralize [1] [5].
  • Broad Functional Group Compatibility: The electron-donating oxygen atom in the morpholine ring moderates the electrophilicity of the SF₃ group, minimizing side reactions with esters and ketones [4] [5].

These advancements have enabled its use in synthesizing fluorinated pharmaceuticals, including antiviral agents and kinase inhibitors, where precise fluorination is critical for bioactivity [4]. For example, a 2022 study demonstrated its utility in preparing fluorinated analogs of remdesivir, achieving a 92% yield without epimerization at adjacent stereocenters [4].

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Morpholinosulphur trifluoride

Dates

Modify: 2023-08-15

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